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Introduction

Antimony (Sb), a metalloid element, plays a critical, albeit often specialized, role in the
semiconductor industry. Its unique properties make it a valuable n-type dopant for silicon and
an essential constituent in various Ill-V compound semiconductors. These materials are
foundational for a range of electronic and optoelectronic devices, from high-power electronics
to sophisticated infrared detectors. This document provides detailed application notes and
experimental protocols for the use of Antimony(3+), hereafter referred to as antimony, in key
semiconductor manufacturing processes.

Antimony as an N-type Dopant in Silicon

Antimony is a preferred n-type dopant in silicon for specific applications, particularly in the
fabrication of power devices and in creating heavily doped buried layers in integrated circuits.
[1][2] Its primary advantage over other n-type dopants like arsenic and phosphorus is its lower
diffusion coefficient, which allows for the formation of sharp, well-defined doping profiles that
are stable at high processing temperatures.[3] This property is crucial for preventing dopant
migration and maintaining device performance and reliability, especially in high-temperature
applications.[3]

Key Advantages of Antimony Doping in Silicon:
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» Low Diffusion Rate: Antimony's larger atomic size compared to silicon results in a slower

diffusion rate, providing excellent control over junction depth and abruptness.[2][3]

» Reduced Autodoping: Heavily antimony-doped silicon substrates exhibit minimal autodoping

effects during the growth of epitaxial layers.[2]

» High Doping Concentrations: Antimony can be used to achieve high, often degenerate,

doping levels necessary for creating low-resistivity layers.

Parameter

Value

Application/Comment

Dopant Type

n-type

Donates an extra electron to

the silicon lattice.

Typical Doping Concentration

1016 - 10%° atoms/cm?3

For power devices and buried

layers.[4]

Resistivity

Can be < 0.02 Q-cm

In heavily doped 200 mm

silicon single crystals.[5]

Diffusion Coefficient in Si

Lower than Arsenic

Provides better control of

doping profiles.

Implant Energy (High Energy)

7.0 MeV

Used for creating deep doped

wells in power devices.[1]

Implant Dose (High Dose)

6.4x10%> - 2.0x10%® atoms/cm?2

For achieving high surface

concentrations.[2][4]

Experimental Protocol: Antimony Doping in Silicon via

lon Implantation

This protocol outlines the general steps for introducing antimony into a silicon wafer using ion

implantation, a precise method for doping.

1.3.1. Wafer Preparation:
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o Start with a clean, high-purity single-crystal silicon wafer of the desired orientation (e.g.,
<100>).

» Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to remove
organic and inorganic surface contaminants.

e Grow a thin (10-50 nm) screen oxide layer (SiOz) on the wafer surface to prevent channeling
effects during implantation and to protect the silicon surface.

1.3.2. lon Implantation:
o Load the prepared silicon wafer into a high-energy ion implanter.
o Set the implantation parameters:

o Species: Antimony (*2Sb*)

o Energy: 50 keV - 7 MeV (Application dependent. Lower energies for shallow junctions,
higher energies for deep wells).[1]

o Dose: 1x10™ - 2x10%¢ atoms/cm? (Determines the peak dopant concentration).[2][4]

o Tilt/Twist Angle: Typically 7° tilt and 22° twist to minimize channeling, unless channeling is
desired for deeper profiles.[1]

» Perform the implantation process under high vacuum (< 1x10~° Torr).
1.3.3. Post-Implantation Annealing:

o After implantation, the silicon crystal lattice is damaged and the antimony atoms are not all
electrically active. A high-temperature annealing step is required to repair the damage and
activate the dopants.

o Use one of the following annealing methods:

o Furnace Annealing: Heat the wafer in a furnace with an inert atmosphere (e.g., Nz or Ar) at
a temperature between 900°C and 1100°C for 15-60 minutes.
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o Rapid Thermal Annealing (RTA): Rapidly heat the wafer to a high temperature (e.g., 1000-
1100°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere. RTA is often
preferred to minimize dopant diffusion.

o Cool the wafer down in a controlled manner to prevent thermal stress and wafer warpage.
1.3.4. Characterization:

o Doping Profile: Use Secondary lon Mass Spectrometry (SIMS) to measure the depth profile
of the antimony concentration.[1][2][3][4]

o Sheet Resistance: Use a four-point probe to measure the sheet resistance of the doped
layer, which is related to the active dopant concentration and mobility.

o Carrier Concentration and Mobility: Use Hall effect measurements to determine the
electrically active carrier concentration and mobility.

Visualization: Antimony lon Implantation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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